2,3-Dibromo-3-methylbutanoic acid

Descripción general

Descripción

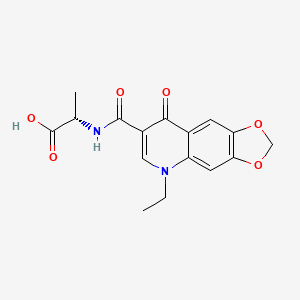

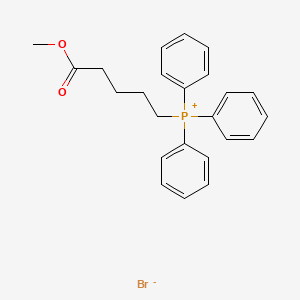

2,3-Dibromo-3-methylbutanoic acid, also known as Butanoic acid, 2-bromo-3-methyl-, α-Bromoisovaleric acid, 2-Bromo-3-methylbutyric acid, 2-Bromoisovaleric acid, and Isovaleric acid, α-bromo-, is a chemical compound with the formula C5H9BrO2 . It has a molecular weight of 181.028 and 259.93 .

Molecular Structure Analysis

The molecular structure of 2,3-Dibromo-3-methylbutanoic acid has been investigated using X-ray crystallography to reveal preferred molecular conformations, crystal packing, and intermolecular interactions . The 3D structure of the compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

2,3-Dibromo-3-methylbutanoic acid is a powder with a melting point of 102-104°C . It has a molecular weight of 259.93 and a density of 1.4210 (rough estimate) . The compound’s InChI Code is 1S/C5H8Br2O2/c1-5(2,7)3(6)4(8)9/h3H,1-2H3,(H,8,9) .Aplicaciones Científicas De Investigación

1. Food and Beverage Analysis

2-Hydroxy-2-methylbutanoic (2OH2MB) and related acids have been studied for their role in wine and other alcoholic beverages. Gracia-Moreno et al. (2015) developed a method for quantitative determination of these acids, which are precursors of relevant wine aroma compounds, highlighting their sensory effects in different beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).

2. Synthesis of Flavor Compounds

The synthesis of optically active S-methylthio-2-methylbutanoate, a compound with a tropical fruit-type flavor found in hops, cheese, and melon, has been achieved using 2-methylbutanoic acid as a starting material. This demonstrates the application of 2-methylbutanoic acid derivatives in flavor compound synthesis (Yuasa & Yuasa, 2008).

3. Bacterial Metabolism in Food Fermentation

Lactobacillus sanfranciscensis, used in sourdough fermentation, shows a metabolic shift under acid stress that includes the overproduction of 3-methylbutanoic and 2-methylbutanoic acids. This indicates the importance of these acids in microbial metabolism during food fermentation processes (Serrazanetti et al., 2011).

4. Biodegradable Material Development

Poly(2-hydroxyalkanoic acid)s, including poly(2-hydroxy-3-methylbutanoic acid), have been studied for the development of biodegradable materials. Tsuji and Hayakawa (2014) discovered hetero-stereocomplex formation between such polyacids, providing a method for preparing materials with varied physical properties and biodegradability (Tsuji & Hayakawa, 2014).

5. Chemical Synthesis and Characterization

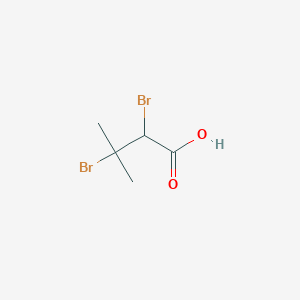

The structural elucidation of 2-bromo-3-methylbutyric acid (2-bromo-3-methylbutanoic acid) has been reported, contributing to our understanding of halogenated carboxylic acids in chemical synthesis and biochemical studies. This work by Seidel et al. (2020) reveals insights into hydrogen bonding motifs and packing modes in the solid state of such compounds (Seidel, Nöthling, Goddard, & Lehmann, 2020).

Safety and Hazards

Direcciones Futuras

While specific future directions for the study of 2,3-Dibromo-3-methylbutanoic acid are not available, it’s worth noting that halogenated organic compounds have received considerable research interest for decades, not only in the field of chemical synthesis but also because of their biological properties .

Mecanismo De Acción

Mode of Action

It is known that halogenated carboxylic acids can interact with various biological targets, potentially leading to a variety of physiological effects .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2,3-Dibromo-3-methylbutanoic acid are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets. Specific information on how these factors influence the action of 2,3-dibromo-3-methylbutanoic acid is currently unavailable .

Propiedades

IUPAC Name |

2,3-dibromo-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O2/c1-5(2,7)3(6)4(8)9/h3H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJNIIYQCXBZFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337627 | |

| Record name | 2,3-Dibromo-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromo-3-methylbutanoic acid | |

CAS RN |

80573-34-8 | |

| Record name | 2,3-Dibromo-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, [[(2-bromo-2-propenyl)oxy]methyl]-](/img/structure/B3057357.png)

![9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B3057361.png)

![2'-Bromospiro[cyclopentane-1,9'-fluorene]](/img/structure/B3057364.png)